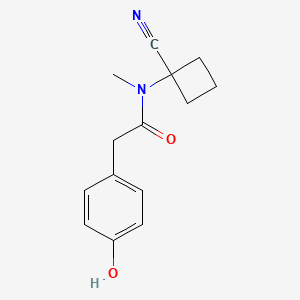

N-(1-Cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-Cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide is an organic compound characterized by the presence of a cyanocyclobutyl group, a hydroxyphenyl group, and a methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide typically involves the following steps:

Formation of the cyanocyclobutyl intermediate: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dihalobutane, in the presence of a cyanide source.

Attachment of the hydroxyphenyl group: The hydroxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the cyanocyclobutyl intermediate.

Formation of the methylacetamide group: This step involves the acylation of the intermediate with a suitable acylating agent, such as acetic anhydride, followed by methylation using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

Reduction: The cyanocyclobutyl group can be reduced to form an amine derivative.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(1-Cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

N-(1-Cyanocyclobutyl)-2-(4-methoxyphenyl)-N-methylacetamide: Similar structure but with a methoxy group instead of a hydroxy group.

N-(1-Cyanocyclobutyl)-2-(4-chlorophenyl)-N-methylacetamide: Similar structure but with a chloro group instead of a hydroxy group.

Uniqueness

N-(1-Cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide is unique due to the presence of the hydroxyphenyl group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and material properties compared to its analogs.

Biological Activity

N-(1-Cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C13H14N2O

- Molecular Weight : 230.26 g/mol

- CAS Number : 915087-26-2

The compound features a cyanocyclobutyl group attached to a 4-hydroxyphenyl moiety, which is significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For example, it has been noted for potential inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes .

- Signal Transduction Modulation : It could influence signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, impacting cell proliferation and apoptosis.

- Receptor Interaction : The compound may interact with specific receptors, potentially modulating their activity and influencing downstream signaling cascades.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Anti-inflammatory Activity : Due to its ability to inhibit COX and LOX, the compound shows promise in reducing inflammation in preclinical models.

- Antitumor Potential : Preliminary studies suggest that it may possess antitumor properties, warranting further investigation into its efficacy against specific cancer types.

- Neuroprotective Effects : There is emerging evidence indicating potential neuroprotective effects, particularly in models of neurodegenerative diseases .

Case Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory properties of this compound, researchers found significant reductions in pro-inflammatory cytokines in vitro. The compound was tested on macrophage cell lines stimulated with lipopolysaccharides (LPS), showing decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Antitumor Activity

A preclinical evaluation conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation significantly. The IC50 values were determined for several cancer types, indicating a dose-dependent response.

| Cancer Type | IC50 Value (µM) |

|---|---|

| Breast Cancer | 15 |

| Lung Cancer | 20 |

| Colorectal Cancer | 25 |

This data suggests that the compound may selectively target cancer cells while sparing normal cells .

Properties

IUPAC Name |

N-(1-cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-16(14(10-15)7-2-8-14)13(18)9-11-3-5-12(17)6-4-11/h3-6,17H,2,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPWKHHMVJNVLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1=CC=C(C=C1)O)C2(CCC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.